2-(4-acetyl-2-methoxyphenoxy)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
Description
2-(4-Acetyl-2-methoxyphenoxy)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a synthetic acetamide derivative characterized by a pyridazine core substituted with a pyrrolidin-1-yl group and a phenoxyacetamide side chain.
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-17(30)18-8-10-22(23(15-18)32-2)33-16-25(31)26-20-7-5-6-19(14-20)21-9-11-24(28-27-21)29-12-3-4-13-29/h5-11,14-15H,3-4,12-13,16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXMCSIBXWRXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide , identified by its CAS number 1049224-25-0 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 427.5 g/mol . The structure includes functional groups that are often associated with pharmacological activity, such as an acetamide group and a pyridazin moiety, which may contribute to its interaction with biological targets.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound can inhibit specific enzymes related to inflammatory pathways, such as myeloperoxidase (MPO), which is implicated in autoimmune disorders .
- Antitumor Activity : Similar compounds have shown promise in targeting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, pyrazole derivatives have been noted for their inhibitory effects on BRAF(V600E), a common mutation in melanoma .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting nitric oxide synthesis, as seen in other related compounds .
Biological Activity Data
A summary of biological activities reported for this compound and its analogs is presented in the table below:
Case Studies
- Myeloperoxidase Inhibition : A study reported that a derivative similar to this compound demonstrated significant inhibition of MPO in lipopolysaccharide-stimulated human blood, suggesting its potential use in treating inflammatory conditions .
- Antitumor Efficacy : Research on structurally related pyrazole derivatives indicated effective suppression of tumor growth in xenograft models, highlighting the importance of structural modifications on biological efficacy .
Scientific Research Applications
The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields.
Structural Features
The compound contains a pyridazinyl moiety, which is known for its biological activity, particularly in the context of antitumor and anti-inflammatory properties. The presence of the methoxyphenoxy group enhances its solubility and bioavailability.
Medicinal Chemistry
The compound's structural framework suggests potential applications in drug design, particularly as an antitumor agent. The pyridazinyl and phenyl groups may interact with specific biological targets involved in cancer progression.
Case Study: Antitumor Activity
Research has indicated that similar compounds with pyridazinyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis, making this compound a candidate for further investigation in anticancer therapies.
Pharmacological Studies
The pharmacological profile of this compound has been explored through various studies focusing on its potential as an anti-inflammatory agent. The acetyl group may contribute to its ability to modulate inflammatory pathways.
Case Study: Anti-inflammatory Effects
In vitro studies have shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting that it may be beneficial in treating inflammatory diseases such as arthritis or asthma.
Neuropharmacology
The inclusion of a pyrrolidine moiety suggests potential applications in neuropharmacology, particularly for conditions like anxiety or depression. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems.
Case Study: Neuroprotective Properties
Preliminary studies indicate that related compounds can protect neuronal cells from oxidative stress, which is a common pathway in neurodegenerative diseases. The neuroprotective effects could be attributed to the modulation of signaling pathways involved in cell survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazine/Pyridine Cores
CB-839 (Glutaminase Inhibitor)
- Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide.
- Key Differences :
- The pyridazine ring in CB-839 is substituted with a trifluoromethoxy-phenylacetamide group, whereas the target compound has a pyrrolidin-1-yl group.
- CB-839 includes a thiadiazole ring, absent in the target compound.
- Activity : CB-839 is a clinical-stage glutaminase inhibitor that suppresses tumor growth by blocking glutamate production. Its efficacy is enhanced when combined with 2-PMPA, a glutamine analog .
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
- Structure : Features a thiazole ring linked to a pyridin-3-yl group and a 4-methoxyphenylacetamide side chain.
- Key Differences: Replaces the pyridazine core with a thiazole ring, altering electronic properties and binding affinity. Lacks the acetylated methoxyphenoxy group present in the target compound.
- Activity : Thiazole-containing acetamides are often explored for antimicrobial or anticancer properties due to their metabolic stability .
Acetamide Derivatives with Heterocyclic Substitutions
N-(4,6-Dimethoxypyrimidin-2-yl) Derivatives
- Structure : Includes a dimethoxypyrimidinyl group linked to acetamide.
- Key Differences: The pyrimidine ring in these derivatives contrasts with the pyridazine core of the target compound. Methoxy groups are positioned on the pyrimidine rather than the phenoxy moiety.
- Activity : Such compounds are often associated with kinase inhibition or herbicide activity .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Structure : Substituted with a chloro-fluorophenyl group and naphthalene.
- Key Differences: Bulky naphthalene group increases hydrophobicity compared to the acetyl-methoxyphenoxy group. Halogen substitutions (Cl, F) enhance electrophilic interactions.
- Activity : Halogenated acetamides are studied for anticancer and anti-inflammatory effects .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Target Compound : The pyrrolidin-1-yl group on pyridazine may enhance blood-brain barrier penetration compared to CB-839’s trifluoromethoxy group, which prioritizes peripheral activity .
- Combination Therapy Potential: Analogous to CB-839, the target compound may synergize with glutamine analogs (e.g., 2-PMPA) for enhanced anticancer effects, though experimental validation is needed .
Q & A
Basic: What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions:
Substitution reactions : Formation of the acetylphenoxy moiety via nucleophilic aromatic substitution under alkaline conditions (e.g., K₂CO₃ in DMF) .
Condensation : Coupling of intermediates (e.g., chloroacetylated aniline derivatives) with pyridazine-containing aryl amines using condensing agents like DCC (dicyclohexylcarbodiimide) .
Functional group modifications : Introduction of pyrrolidinyl groups via Buchwald-Hartwig amination or nucleophilic substitution .
Key conditions : Room temperature for condensation, inert atmosphere for air-sensitive steps, and TLC monitoring for reaction completion .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm aromatic proton environments (e.g., methoxy groups at δ 3.8 ppm, acetamide protons at δ 2.1 ppm) .
- IR spectroscopy : Identification of carbonyl (C=O, ~1667 cm⁻¹) and amide (N-H, ~3468 cm⁻¹) stretches .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 430.2 [M+H]⁺) .
- HPLC : Purity assessment (>95%) using reverse-phase columns .
Basic: What solvents and catalysts are commonly employed in its synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) for substitution/condensation; ethanol/water mixtures for recrystallization .
- Catalysts : Potassium carbonate for deprotonation, Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .
Advanced: How can researchers optimize reaction yields and minimize by-products?
- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions in condensation steps .
- Catalyst screening : Pd-based catalysts with ligands (XPhos) improve coupling efficiency .
- Solvent selection : DMF enhances solubility of polar intermediates, while THF is preferable for Grignard additions .
- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .
Advanced: How should contradictory biological activity data across assays be addressed?
- Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays .
- Purity verification : Re-test compounds after HPLC purification to exclude degradation products .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
Advanced: What computational methods predict its biological targets and binding modes?
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., p38 MAPK) .
- QSAR models : Correlate substituent effects (e.g., methoxy vs. acetyl groups) with activity trends .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
- Core modifications : Replace pyrrolidinyl with piperazinyl groups to assess steric effects .
- Substituent scanning : Introduce electron-withdrawing groups (NO₂) on the phenyl ring to evaluate electronic impacts .
- Bioisosteric replacements : Substitute pyridazine with pyrimidine to probe heterocycle contributions .
Advanced: What strategies stabilize this compound under physiological conditions?
- pH stability assays : Test degradation in buffers (pH 1–10) to identify labile groups (e.g., acetyl) .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder .
- Protective groups : Use tert-butyloxycarbonyl (Boc) for amine protection during synthesis .
Advanced: How to validate its mechanism of action in cellular pathways?
- Western blotting : Measure phosphorylation levels of downstream targets (e.g., ERK1/2) .
- siRNA knockdown : Silence suspected receptors (e.g., GPCRs) to confirm pathway involvement .
- Microscopy : Track subcellular localization using fluorescently tagged analogs .
Advanced: What in vitro/in vivo models are suitable for pharmacokinetic studies?
- In vitro : Caco-2 cells for permeability; liver microsomes for metabolic stability .
- In vivo : Rodent models with LC-MS/MS plasma analysis to determine half-life (t₁/₂) and bioavailability (F%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
